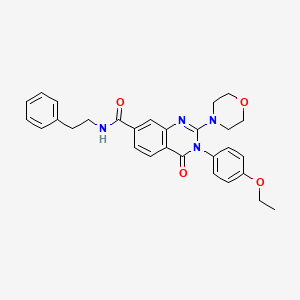
3-(4-ethoxyphenyl)-2-morpholino-4-oxo-N-phenethyl-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Properties
- A study by Desai, Dodiya, and Shihora (2011) explored compounds related to quinazolinone, demonstrating in vitro antibacterial and antifungal activities against a range of microorganisms including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai, Dodiya, & Shihora, 2011).
Antitumor and Anticancer Properties
- Research by Ji, Jin, Zhao, Zheng, Song, Ge, Liu, and Lu (2018) synthesized a compound with similar structural elements that exhibited inhibitory capacity against proliferation of cancer cell lines, highlighting potential antitumor properties (Ji et al., 2018).
- Another study by Lu, Zhao, Sun, Ji, Huang, and Ge (2021) demonstrated significant inhibitory activity against some cancer cell lines, suggesting the compound's potential as an antiproliferative agent (Lu et al., 2021).
Synthesis and Structural Studies
- The work of Ukrainets, Sidorenko, Gorokhova, and Slobodzyan (2006) involved the synthesis of esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, contributing to the understanding of the structural aspects and synthesis methods of similar compounds (Ukrainets, Sidorenko, Gorokhova, & Slobodzyan, 2006).
Mechanism of Action
properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-morpholin-4-yl-4-oxo-N-(2-phenylethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-2-37-24-11-9-23(10-12-24)33-28(35)25-13-8-22(27(34)30-15-14-21-6-4-3-5-7-21)20-26(25)31-29(33)32-16-18-36-19-17-32/h3-13,20H,2,14-19H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTLEEWPRMHOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)N=C2N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-2-morpholino-4-oxo-N-phenethyl-3,4-dihydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

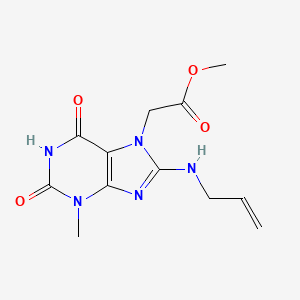
![methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate](/img/structure/B2716653.png)
![2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2716654.png)
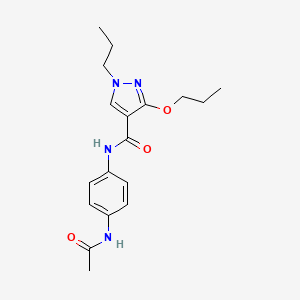
![N~3~-cyclopropyl-6-(3-{[4-(trifluoromethyl)benzyl]amino}-1-pyrrolidinyl)nicotinamide](/img/structure/B2716658.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716661.png)
![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2716662.png)
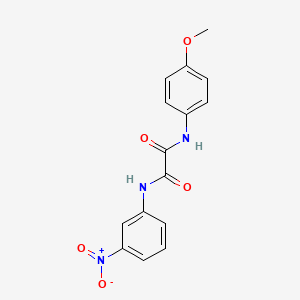
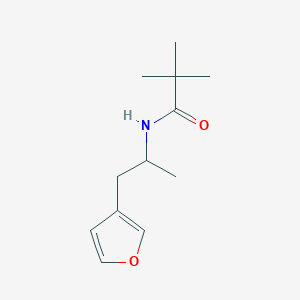
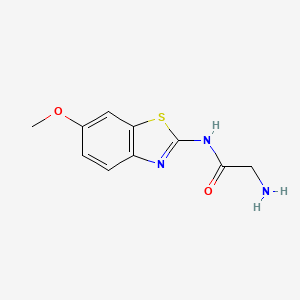
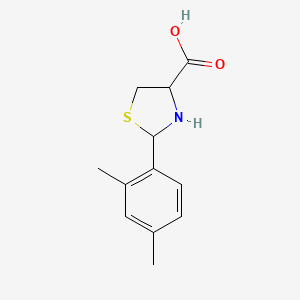
![ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate](/img/structure/B2716668.png)
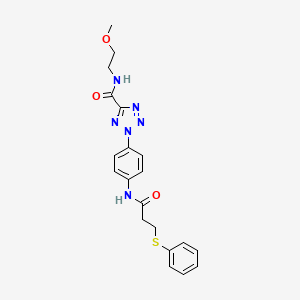
![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2716675.png)